molecular formula C16H14O2 B12419509 (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Cat. No.: B12419509
M. Wt: 246.33 g/mol
InChI Key: NELNWZJOZOSDFH-ROKNWGGVSA-N
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Description

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of anthracene and is often used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the non-deuterated version of the compound, followed by the incorporation of deuterium through specific reactions. Common methods include catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .

Scientific Research Applications

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14O2

Molecular Weight

246.33 g/mol

IUPAC Name

(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D

InChI Key

NELNWZJOZOSDFH-ROKNWGGVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

Origin of Product

United States

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